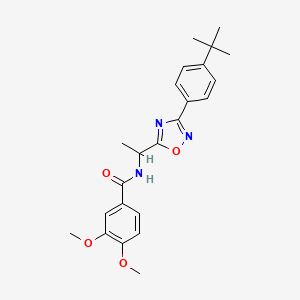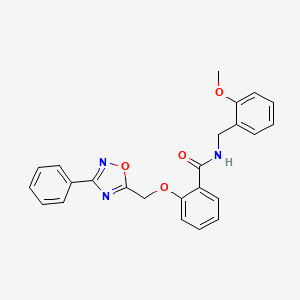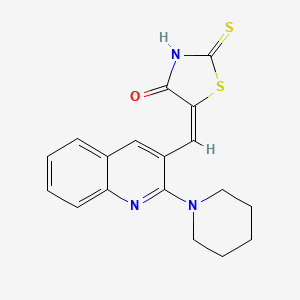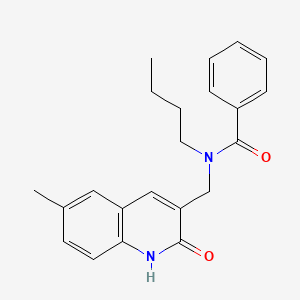
N-(tert-butyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as TBOA, is a selective blocker of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of glutamate, the major excitatory neurotransmitter in the central nervous system (CNS). TBOA has been widely used in scientific research to study the role of glutamate transporters in various neurological disorders.
Wirkmechanismus
TBOA is a non-competitive inhibitor of N-(tert-butyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, meaning that it binds to a site on the transporter protein other than the glutamate binding site. By binding to the transporter protein, TBOA prevents the uptake of glutamate into the cell, leading to an increase in extracellular glutamate levels. This increase in glutamate can activate glutamate receptors, leading to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
TBOA has been shown to increase extracellular glutamate levels in the CNS, leading to excitotoxicity and neuronal damage. TBOA has also been shown to induce seizures in animal models, further supporting its role in excitotoxicity. In addition, TBOA has been shown to increase the release of other neurotransmitters, such as dopamine and serotonin, suggesting that it may have broader effects on neurotransmitter systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TBOA in lab experiments is its selectivity for N-(tert-butyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. By selectively blocking N-(tert-butyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, TBOA can mimic the effects of glutamate receptor activation without affecting other neurotransmitter systems. However, TBOA has also been shown to have off-target effects, such as inhibition of GABA transporters, which may complicate its use in certain experiments. In addition, TBOA is a relatively potent inhibitor of N-(tert-butyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, which may limit its use in experiments where partial inhibition is desired.
Zukünftige Richtungen
There are several future directions for research involving TBOA. One area of interest is the role of N-(tert-butyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. By studying the effects of EAAT inhibition in animal models of these diseases, researchers may be able to identify new targets for therapeutic intervention. Another area of interest is the development of more selective EAAT inhibitors, which may have fewer off-target effects and greater utility in experimental settings. Finally, the use of TBOA in combination with other drugs or therapies may provide new insights into the complex interactions between neurotransmitter systems in the CNS.
Synthesemethoden
TBOA can be synthesized using a multi-step process involving the condensation of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol with tert-butyl bromoacetate, followed by deprotection and amidation. The final product is a white crystalline solid with a melting point of 174-176°C.
Wissenschaftliche Forschungsanwendungen
TBOA has been extensively used in scientific research to study the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. TBOA has been shown to increase extracellular glutamate levels in the CNS, leading to excitotoxicity and neuronal damage. By blocking N-(tert-butyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, TBOA can mimic the effects of glutamate receptor activation, allowing researchers to study the downstream effects of glutamate release.
Eigenschaften
IUPAC Name |
N-tert-butyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-20(2,3)22-17(24)13-25-16-12-8-7-11-15(16)19-21-18(23-26-19)14-9-5-4-6-10-14/h4-12H,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFNAYKLNVERGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-methylphenyl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7691578.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7691596.png)



![2-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691629.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7691655.png)


![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7691669.png)